Cas no 2137451-85-3 (2,5-Dioxaspiro[3.4]octan-8-amine)

2,5-Dioxaspiro[3.4]octan-8-amine structure
2137451-85-3 structure
商品名:2,5-Dioxaspiro[3.4]octan-8-amine
CAS番号:2137451-85-3
MF:C6H11NO2
メガワット:129.157041788101
CID:6394685
PubChem ID:165842501

2,5-Dioxaspiro[3.4]octan-8-amine 化学的及び物理的性質

名前と識別子

    • 2,5-Dioxaspiro[3.4]octan-8-amine
    • EN300-744235
    • 2137451-85-3
    • インチ: 1S/C6H11NO2/c7-5-1-2-9-6(5)3-8-4-6/h5H,1-4,7H2
    • InChIKey: YXQAJLXGZVUTQL-UHFFFAOYSA-N
    • ほほえんだ: C1C2(C(N)CCO2)CO1

計算された属性

  • せいみつぶんしりょう: 129.078978594g/mol
  • どういたいしつりょう: 129.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • トポロジー分子極性表面積: 44.5Ų

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 220.3±40.0 °C(Predicted)
  • 酸性度係数(pKa): 7.53±0.20(Predicted)

2,5-Dioxaspiro[3.4]octan-8-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-744235-0.1g
2,5-dioxaspiro[3.4]octan-8-amine
2137451-85-3 95%
0.1g
$2614.0 2024-05-23
Enamine
EN300-744235-0.05g
2,5-dioxaspiro[3.4]octan-8-amine
2137451-85-3 95%
0.05g
$1756.0 2024-05-23

2,5-Dioxaspiro[3.4]octan-8-amine 関連文献

2,5-Dioxaspiro[3.4]octan-8-amineに関する追加情報

Introduction to 2,5-Dioxaspiro[3.4]octan-8-amine (CAS No. 2137451-85-3)

2,5-Dioxaspiro[3.4]octan-8-amine, identified by the chemical identifier CAS No. 2137451-85-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique spirocyclic structure, featuring a dioxane ring fused with an octane backbone, combined with an amine functional group at the terminal position, imparts distinct chemical and biological properties that make it a valuable scaffold for drug discovery and material science applications.

The molecular framework of this compound is characterized by its rigid spiro configuration, which contributes to its stability and potential for structural optimization. The presence of both oxygen and nitrogen heteroatoms within the same molecule allows for diverse interactions with biological targets, including enzymes and receptors. This dual functionality has positioned 2,5-Dioxaspiro[3.4]octan-8-amine as a promising candidate for the development of novel therapeutic agents.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinities. The dioxaspiro motif has been particularly studied for its potential in modulating biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. Preliminary studies have highlighted the compound's ability to interact with specific protein targets, suggesting its utility in the design of small-molecule inhibitors.

One of the most compelling aspects of 2,5-Dioxaspiro[3.4]octan-8-amine is its synthetic accessibility. The spirocyclic core can be constructed through well-established organic transformations, including ring-closing metathesis and cycloaddition reactions. These synthetic routes allow for modular modifications, enabling chemists to tailor the compound's properties for specific applications. For instance, introducing substituents at the amine or hydroxyl positions can alter its solubility, bioavailability, and metabolic stability.

The pharmacological potential of 2,5-Dioxaspiro[3.4]octan-8-amine has been explored in several preclinical studies. Researchers have investigated its effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Early data suggest that derivatives of this compound may exhibit anti-inflammatory activity by selectively inhibiting these enzymes without causing significant side effects.

Furthermore, the spirocyclic structure provides a favorable pharmacokinetic profile due to its reduced susceptibility to metabolic degradation. This stability in vivo could enhance the compound's therapeutic efficacy and prolong its half-life. Such attributes make 2,5-Dioxaspiro[3.4]octan-8-amine an attractive lead compound for further optimization.

The intersection of medicinal chemistry and computational biology has accelerated the discovery process for compounds like 2,5-Dioxaspiro[3.4]octan-8-amine. Advanced computational methods, including molecular docking and quantum mechanics simulations, have been employed to predict binding interactions and optimize molecular design. These tools have helped researchers identify promising analogs with improved pharmacological profiles.

In material science applications, 2,5-Dioxaspiro[3.4]octan-8-amine has shown potential as a building block for functional materials. Its rigid structure and multiple reactive sites allow for the creation of polymers with tailored properties. For example, polymers incorporating this moiety may exhibit enhanced thermal stability or biodegradability, making them suitable for use in coatings or biomedical devices.

The future development of 2,5-Dioxaspiro[3.4]octan-8-amine is likely to be driven by interdisciplinary collaboration between synthetic chemists and biologists. By combining experimental synthesis with computational modeling, researchers can accelerate the discovery of novel derivatives with enhanced therapeutic potential. Additionally, green chemistry principles may be applied to develop more sustainable synthetic routes for this compound.

In conclusion,2,5-Dioxaspiro[3.4]octan-8-amine (CAS No. 2137451-85-3) represents a versatile scaffold with significant promise in pharmaceuticals and materials science。 Its unique structural features offer opportunities for designing innovative therapeutics targeting various diseases。 As research continues,this compound is expected to play a crucial role in advancing drug discovery efforts across multiple disciplines。

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